molecular formula C12H18N2O B2640382 (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine CAS No. 2277107-55-6

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine

Numéro de catalogue B2640382
Numéro CAS: 2277107-55-6
Poids moléculaire: 206.289
Clé InChI: WZLZCENWBVMZGY-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine, commonly known as the compound JNJ-40411813, is a novel drug candidate that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including depression, anxiety, and addiction.

Mécanisme D'action

JNJ-40411813 acts as a selective antagonist of the neuropeptide Y Y2 receptor, which is primarily expressed in the central nervous system. Neuropeptide Y is a neuropeptide that plays a crucial role in the regulation of mood, anxiety, and addiction-related behaviors. The Y2 receptor is one of the five subtypes of neuropeptide Y receptors and is involved in the modulation of neurotransmitter release, particularly the release of GABA and glutamate. By selectively blocking the Y2 receptor, JNJ-40411813 modulates the release of these neurotransmitters, resulting in its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to exert anxiolytic, antidepressant, and anti-addictive effects in animal models. In preclinical studies, JNJ-40411813 has been shown to reduce anxiety-like behavior in rats subjected to the elevated plus maze test and the open field test. It has also been shown to reduce depressive-like behavior in the forced swim test and the tail suspension test. Additionally, JNJ-40411813 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of JNJ-40411813 is its high selectivity and potency for the Y2 receptor. This makes it an ideal tool for studying the role of neuropeptide Y and the Y2 receptor in the regulation of mood, anxiety, and addiction-related behaviors. However, one of the limitations of JNJ-40411813 is its relatively low solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for the research and development of JNJ-40411813. One potential direction is to investigate its potential as a treatment option for other neurological disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to optimize the pharmacokinetic properties of JNJ-40411813 to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and anti-addictive effects of JNJ-40411813.

Méthodes De Synthèse

The synthesis of JNJ-40411813 involves the reaction of (1R,2R)-1,2-cyclohexanediamine with 2-methyl-4-pyridinecarboxylic acid, followed by the protection of the amine group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then subjected to a series of reactions, including deprotection of the Boc group, cyclization, and reduction, to yield JNJ-40411813 in high purity and yield.

Applications De Recherche Scientifique

JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that this compound acts as a selective and potent antagonist of the neuropeptide Y Y2 receptor, which is implicated in the regulation of mood, anxiety, and addiction-related behaviors. JNJ-40411813 has shown promising results in animal models of depression, anxiety, and drug addiction, suggesting its potential as a novel treatment option for these disorders.

Propriétés

IUPAC Name

(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-8-10(6-7-14-9)15-12-5-3-2-4-11(12)13/h6-8,11-12H,2-5,13H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLZCENWBVMZGY-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.